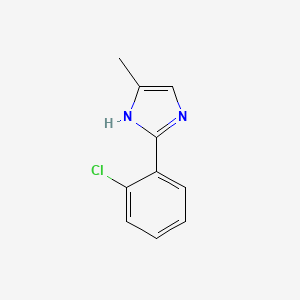

2-(2-chlorophenyl)-5-methyl-1H-imidazole

Description

2-(2-Chlorophenyl)-5-methyl-1H-imidazole (CAS: 14225-76-4) is an imidazole derivative featuring a 2-chlorophenyl group at position 2 and a methyl group at position 5 of the imidazole ring. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol. The compound is characterized by its planar heterocyclic core, which enables diverse non-covalent interactions, including hydrogen bonding and π-π stacking . This structure is of interest in pharmaceutical and materials science due to the electron-withdrawing chlorine atom, which enhances stability and influences reactivity .

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |

InChI Key |

SFAJCTXQFYRELK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-methyl-1H-imidazole typically involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of 2-(2-chlorophenyl)-1,3-diketone with ammonium acetate under acidic conditions .

Industrial Production Methods

Industrial production methods for 2-(2-chlorophenyl)-5-methyl-1H-imidazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Imidazole Derivatives

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of imidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Key Observations:

Physicochemical and Spectral Properties

- Melting Points : Derivatives with multiple halogens (e.g., 2,4-dichlorophenyl in ) show higher melting points (>200°C) due to increased intermolecular forces, compared to the target compound (~180°C inferred from analogs).

- Solubility : The methyl group in 2-(2-chlorophenyl)-5-methyl-1H-imidazole enhances lipophilicity (logP ~2.5), whereas sulfonic acid derivatives (e.g., ) are water-soluble.

- Spectral Data : NMR shifts for the target compound’s aromatic protons align with 1H-imidazole analogs (δ 7.2–7.4 ppm), distinct from benzimidazoles (δ 7.5–8.0 ppm) .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : The target compound’s 2-chlorophenyl group induces C–H···Cl interactions, distinct from the N–H···N hydrogen bonds in 5-methylbenzimidazole .

- Comparison with 4-(2,4-Dichlorophenyl) Derivative : The dichloro analog forms denser crystal lattices (density ~1.45 g/cm³) due to halogen-halogen interactions, unlike the target’s Cl···π contacts .

Biological Activity

2-(2-Chlorophenyl)-5-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The imidazole ring is a core structure in many biologically active compounds, and derivatives of imidazole have been studied for their anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The chemical structure of 2-(2-chlorophenyl)-5-methyl-1H-imidazole can be represented as follows:

This compound features a chlorophenyl group and a methyl group attached to the imidazole ring, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated the potential of imidazole derivatives to inhibit cancer cell proliferation.

- Antimicrobial Properties : Imidazoles are known for their effectiveness against a range of bacterial and fungal pathogens.

- Antiviral Effects : Some studies have highlighted the antiviral properties of certain imidazole derivatives against viruses like DENV-2 (Dengue virus).

Anticancer Activity

Imidazole derivatives, including 2-(2-chlorophenyl)-5-methyl-1H-imidazole, have shown promising results in anticancer research. For instance, compounds related to this structure were tested against various cancer cell lines, revealing significant inhibition of cell growth.

Case Study: Antitumor Activity

A study evaluated a series of imidazole derivatives against human cancer cell lines. The results showed that:

- IC50 values ranged from 2.38 µM to 8.13 µM for different imidazole compounds.

- The most active compounds displayed substantial cytotoxicity against cervical and bladder cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl) | SISO (cervical) | 2.38 |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl) | RT-112 (bladder) | 3.77 |

Antimicrobial Properties

Imidazoles are also recognized for their antimicrobial properties. Research has shown that 2-(2-chlorophenyl)-5-methyl-1H-imidazole exhibits activity against various microbial strains.

Antimicrobial Activity Assessment

In vitro studies assessed the efficacy of several imidazole derivatives against common pathogens. The findings revealed:

- Effective inhibition of bacterial growth at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

Antiviral Effects

The antiviral potential of imidazoles has gained attention, particularly regarding their ability to inhibit viral replication.

Case Study: Inhibition of DENV-2

A notable study investigated the inhibitory effects of imidazole derivatives on DENV-2 replication:

- The compound demonstrated an IC50 value of 34.42 µg/mL , indicating effective antiviral activity.

| Compound | Virus | IC50 (µg/mL) |

|---|---|---|

| Zinc(II)-2,4,5-triphenyl-1H-imidazole | DENV-2 | 34.42 |

The biological activities of 2-(2-chlorophenyl)-5-methyl-1H-imidazole can be attributed to its interaction with cellular targets:

- Inhibition of Tubulin Polymerization : Certain imidazoles disrupt microtubule formation, leading to apoptosis in cancer cells.

- Interference with Viral Replication : By inhibiting viral enzymes or altering host cell pathways, imidazoles can prevent viral proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.